PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-

Medicinal Chemistry Chemical Synthesis Drug Discovery

Researchers synthesizing 5-HT receptor ligands or IL-1 inhibitors often encounter synthetic bottlenecks when generic piperazines lack the required orthogonal reactivity. This 1,4-disubstituted piperazine combines a chloroacetyl electrophile with a methoxyethyl solubility handle in a single building block, enabling direct nucleophilic substitution without protection/deprotection sequences. • Enables rapid SAR diversification for CNS and anti-inflammatory hit-to-lead programs • Eliminates multi-step synthetic workarounds • Consistent quality with reliable global fulfillment

Molecular Formula C9H17ClN2O2
Molecular Weight 220.69 g/mol
CAS No. 131028-05-2
Cat. No. B148714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-
CAS131028-05-2
Molecular FormulaC9H17ClN2O2
Molecular Weight220.69 g/mol
Structural Identifiers
SMILESCOCCN1CCN(CC1)C(=O)CCl
InChIInChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3
InChIKeySOJQBFRTHCUJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine


PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- (CAS 131028-05-2) is a 1,4-disubstituted piperazine derivative featuring a chloroacetyl group on one nitrogen and a 2-methoxyethyl group on the other . This asymmetric functionalization confers a distinct dual reactivity profile, making it a versatile intermediate in medicinal chemistry for the synthesis of pharmaceuticals targeting neurological, psychiatric, and inflammatory disorders . The chloroacetyl group serves as a reactive electrophilic handle for nucleophilic substitution or amide bond formation, while the methoxyethyl substituent can enhance solubility and modulate pharmacokinetic properties [1].

Medicinal chemistry intermediate
Dual electrophilic and solubility-modulating handles for CNS-targeted synthesis. Reactive chloroacetyl + 2-methoxyethyl in a single building block.
5-HT receptor ligand development
Supports rapid construction of piperazine-containing pharmacophores for neurological research.
Inflammation pathway exploration
Structural alignment with IL-1 inhibitory chemotypes for analgesic research.

Why Generic Substitution Fails for 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine


This compound cannot be generically substituted with other piperazine derivatives due to its precise, asymmetrical 1,4-disubstitution pattern. The combination of a reactive chloroacetyl electrophile on one nitrogen and a distinct 2-methoxyethyl group on the other is not found in common building blocks like 1-(chloroacetyl)piperazine or 1-(2-methoxyethyl)piperazine . A simple substitution would break the intended synthetic route, as the downstream pharmacophore often requires this exact spatial and electronic arrangement for target binding or for controlling subsequent synthetic steps [1]. Using a less specific analog risks compromising the biological activity, selectivity, or yield of the final pharmaceutical compound, directly impacting research validity and development costs.

Mono-substituted analogs break synthetic routes. 1-(Chloroacetyl)piperazine lacks the 2-methoxyethyl group; 1-(2-methoxyethyl)piperazine lacks the reactive electrophile.
Pharmacophore geometry may shift. Symmetrical or differently N-substituted piperazines may alter target engagement in downstream CNS candidates.
ADME profile context may not transfer. Replacing the 2-methoxyethyl group can change lipophilicity and solubility, requiring independent ADME validation.

Differentiation Evidence for 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine


Chloroacetyl Advantage in Amide Bond Formation

The presence of the chloroacetyl group in the target compound distinguishes it from the parent amine 1-(2-methoxyethyl)piperazine (CAS 13484-40-7). The chloroacetyl moiety is a superior electrophile, enabling direct acylation or nucleophilic substitution reactions that the parent amine cannot undergo without prior activation . This functional handle is critical for building complex pharmacophores, particularly for creating 5-HT receptor ligands [1].

Amide Bond Formation
Method context
Reactive chloroacetyl electrophile vs. nucleophilic parent amine.
Supports direct coupling for pharmacophore assembly without pre-activation.
Inferred from organic chemistry reactivity principles.
Medicinal Chemistry Chemical Synthesis Drug Discovery

Solubility and Pharmacokinetic Modulation

The 2-methoxyethyl substituent differentiates the target compound from simpler chloroacetyl piperazine analogs like 1-(chloroacetyl)piperazine (CAS 145222-00-0). This group is known to increase aqueous solubility and improve the drug-like properties of a molecule, including potentially enhancing oral bioavailability and reducing undesirable metabolic pathways [1]. The LogP of the simpler analog (0.73) suggests moderate lipophilicity, while the methoxyethyl group of the target compound is predicted to further modulate this value, offering a more balanced hydrophilicity profile [2].

ADME Modulation
Class-level inference
Predicted lower LogP vs. 1-(chloroacetyl)piperazine (LogP 0.73).
May support improved solubility and exposure-model interpretation for CNS candidates.
LogP data from Chemsrc for comparator; class-level ADME inference.
Pharmacokinetics Drug Design Physicochemical Properties

IL-1 Inhibitory Potential

The target compound is structurally related to a broad class of amino-substituted piperazine derivatives claimed in US Patent 5,286,728 for their ability to inhibit the biosynthesis of interleukin-1 (IL-1) and exhibit analgesic properties [1]. The patent specifically claims compounds where the piperazine nitrogen is substituted with groups like 2-methoxyethyl and chloroacetyl, suggesting that this precise substitution pattern is essential for the claimed biological activity [1]. While specific IC50 data for this exact compound is not publicly available, its structural alignment with the patent's Markush structure indicates it is a key intermediate or active entity in this pharmacological class.

IL-1 Inhibitory Potential
Class-level inference
Structurally aligns with Markush claims in US5286728 for IL-1 biosynthesis inhibition.
Supports screening context for anti-inflammatory and analgesic pathway research.
Exact IC50 not publicly available; requires assay validation.
Immunology Inflammation Analgesia

Best Application Scenarios for 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine


5-HT Receptor Ligand Synthesis

The compound's chloroacetyl handle is ideal for synthesizing selective 5-HT receptor ligands, a class of targets for antidepressants and anxiolytics [1]. Its unique structure allows for the efficient introduction of the piperazine core into complex molecules, providing a direct route to potential central nervous system (CNS) therapeutics.

IL-1 Inhibitors for Inflammatory Disorders

As a structural analog of compounds claimed for IL-1 inhibition [2], this building block is a prime candidate for researchers developing next-generation anti-inflammatory and analgesic agents. It serves as a direct entry point into a known pharmacologically active space, accelerating hit-to-lead campaigns.

Dual-Mechanism Drug Candidates

The asymmetrical functionalization (chloroacetyl electrophile + methoxyethyl solubility handle) makes this compound a valuable core for designing dual-mechanism drugs. The two distinct functional groups allow for independent chemical elaboration, enabling the creation of complex, multitarget ligands with potentially improved efficacy and safety profiles.

Medicinal Chemistry Library and SAR Studies

Its unique substitution pattern is not found in common piperazine libraries , making it a high-value addition for structure-activity relationship (SAR) studies. Researchers can use it to diversify a lead series and explore the impact of specific N-substitutions on target affinity, selectivity, and drug-like properties.

Application
Selection Property
Validation Focus
5-HT receptor ligand synthesis
Electrophilic reactivity profile
Amide bond formation and pharmacophore integration
Inflammatory disorder research
IL-1 pathway chemotype
Assay-based target engagement and pathway modulation
Dual-mechanism probe design
Asymmetrical functionalization
Independent elaboration of two distinct handles
Medicinal chemistry SAR libraries
Unique disubstitution pattern
Structure-activity relationship diversification studies

Technical Documentation Hub

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